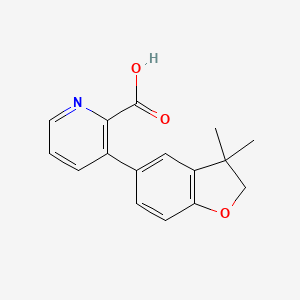
3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide is a chemical compound that has been found to have potential applications in scientific research. This compound is a pyridine derivative that has a bromine atom and a dioxane ring attached to it. It is a white crystalline powder that is soluble in organic solvents and is stable under normal conditions.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and bacterial cell wall synthesis. It may also have antioxidant and anti-inflammatory properties that contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide are still being studied. However, it has been shown to have a cytotoxic effect on cancer cells and a bactericidal effect on certain types of bacteria. It has also been found to have potential as a neuroprotective agent for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide in lab experiments is that it has shown activity against certain types of cancer cells and bacteria, which makes it a promising candidate for further study. Additionally, this compound has been found to have potential as a therapeutic agent for Alzheimer's disease. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for the study of 3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide. One direction is to investigate its mechanism of action and identify the specific pathways that it targets. Another direction is to explore its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies can be conducted to determine its toxicity and pharmacokinetics in vivo. Finally, this compound can be modified to improve its potency and selectivity against cancer cells and bacteria.
Métodos De Síntesis
The synthesis of 3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide involves the reaction of 2-chloronicotinic acid with 1,4-dioxane-2-methanol in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with bromine to yield the final product. The yield of this synthesis method is around 60%.
Aplicaciones Científicas De Investigación
3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide has been found to have potential applications in scientific research. It has been shown to have activity against certain types of cancer cells, including breast cancer and lung cancer cells. It has also been found to have activity against certain types of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have potential as a therapeutic agent for Alzheimer's disease.
Propiedades
IUPAC Name |
3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c12-9-2-1-3-13-10(9)11(15)14-6-8-7-16-4-5-17-8/h1-3,8H,4-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIAJZBRQAQVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CNC(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)

![1-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635159.png)
![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)

![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)


![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)
